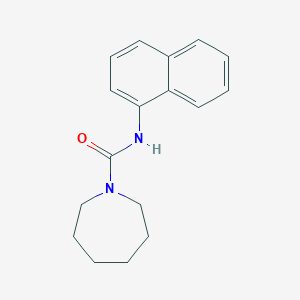
N-1-naphthyl-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-1-azepanecarboxamide, also known as NAAM, is a chemical compound that has been studied extensively in the field of neuroscience. NAAM is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and inflammation. By inhibiting FAAH, NAAM can increase the levels of endocannabinoids in the body, leading to a variety of therapeutic effects.
Mechanism of Action
N-1-naphthyl-1-azepanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body, leading to a variety of physiological effects. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and a variety of therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors. This can lead to a variety of effects, including analgesia, anti-inflammatory effects, and antidepressant effects. This compound has also been shown to have effects on other neurotransmitter systems, including serotonin and dopamine, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-1-naphthyl-1-azepanecarboxamide has several advantages for use in lab experiments. For example, it is a potent and selective inhibitor of FAAH, which allows for precise modulation of endocannabinoid levels in the body. This compound is also relatively easy to synthesize, which makes it a convenient tool for researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. Additionally, this compound has relatively poor solubility in water, which may limit its use in certain experimental paradigms.
Future Directions
There are several future directions for research on N-1-naphthyl-1-azepanecarboxamide. For example, further studies are needed to determine the optimal dosing and administration regimens for this compound in various therapeutic contexts. Additionally, more research is needed to determine the long-term effects of this compound on endocannabinoid levels and other physiological processes. Finally, there is a need for more studies on the potential side effects of this compound, particularly in the context of chronic use. Overall, this compound holds promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
N-1-naphthyl-1-azepanecarboxamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 6-bromohexanoyl chloride, followed by treatment with sodium hydroxide. Another method involves the reaction of 1-naphthylamine with 6-bromohexanoic acid, followed by treatment with thionyl chloride and then with sodium azide.
Scientific Research Applications
N-1-naphthyl-1-azepanecarboxamide has been extensively studied in the field of neuroscience, where it has shown promise as a potential therapeutic agent for a variety of conditions. For example, this compound has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of arthritis and colitis. This compound has also been shown to have antidepressant effects in animal models of depression, as well as anxiolytic effects in models of anxiety.
properties
IUPAC Name |
N-naphthalen-1-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(19-12-5-1-2-6-13-19)18-16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,1-2,5-6,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZUNKGVORFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)
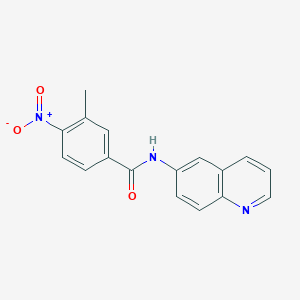
![2-methoxy-5-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5732919.png)
![N-[2-(methylthio)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5732926.png)
![3,4-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5732931.png)
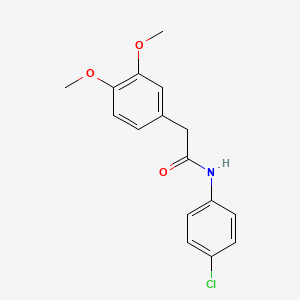
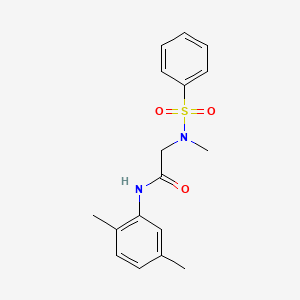
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)
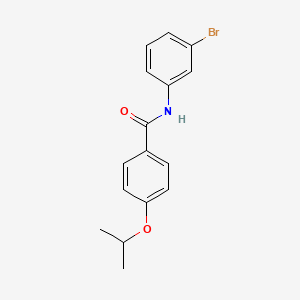
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)
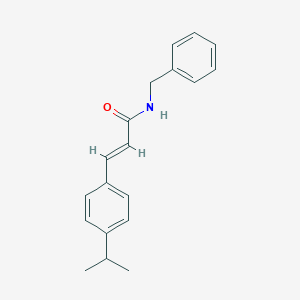
![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)